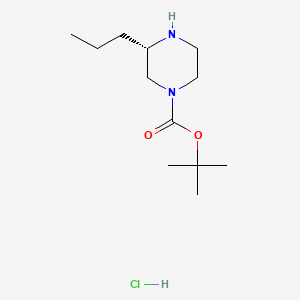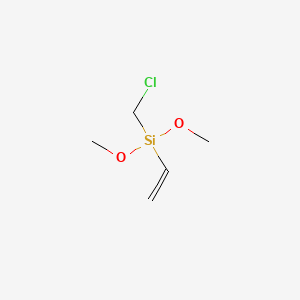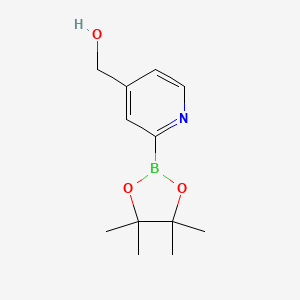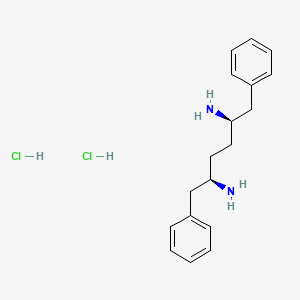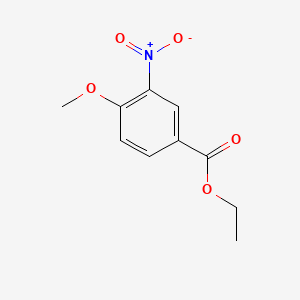![molecular formula C30H34NP B597279 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole CAS No. 1308652-64-3](/img/structure/B597279.png)
9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of DCPC consists of a carbazole core with a dicyclohexylphosphino group attached to one of the phenyl rings . The empirical formula is C30H34NP, and the molecular weight is 439.57 .Physical And Chemical Properties Analysis
DCPC is a solid at room temperature with a melting point of 186-190 °C . The SMILES string representation of its structure is C1CCC (CC1)P (C2CCCCC2)c3ccccc3-n4c5ccccc5c6ccccc46 .Scientific Research Applications
Antimicrobial Activities
9H-carbazole derivatives, including those related to 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole, have been explored for their antimicrobial properties. Research by Salih, Salimon, and Yousif (2016) synthesized various 9H-carbazole derivatives and evaluated them as antimicrobial agents, demonstrating their potential in this field (Salih, Salimon, & Yousif, 2016).
Medicinal Chemistry and Natural Products
The carbazole scaffold, including compounds like 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole, is significant in medicinal chemistry. Tsutsumi, Gündisch, and Sun (2016) reviewed the wide range of biological activities of carbazole-containing molecules, including antibacterial, antimalarial, anticancer, and anti-Alzheimer properties (Tsutsumi, Gündisch, & Sun, 2016).
Organic Light-Emitting Diodes (OLEDs)
9H-carbazole and its derivatives are utilized in the development of materials for OLEDs. Deng, Li, Wang, and Wu (2013) synthesized small-molecular compounds based on 9H-carbazole for use as host materials in blue phosphorescent OLEDs, highlighting their applicability in advanced display technologies (Deng, Li, Wang, & Wu, 2013).
Bacterial Biotransformation
The biotransformation of 9H-carbazole derivatives by bacteria has been studied for producing various metabolites. Waldau, Methling, Mikolasch, and Schauer (2009) explored the bacterial transformation of 9H-carbazole, leading to the production of hydroxylated metabolites with potential pharmacological applications (Waldau, Methling, Mikolasch, & Schauer, 2009).
Electrochemical and Electrochromic Properties
Carbazole derivatives, including those similar to 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole, have been studied for their electrochromic properties. Hu, Zhang, Lv, Ouyang, Fu, and Zhang (2013) synthesized materials incorporating carbazole and examined their electrochromic behavior, relevant in applications like smart windows and electronic displays (Hu, Zhang, Lv, Ouyang, Fu, & Zhang, 2013).
Aggregation-Induced Fluorescence
Carbazole-based fluorophores, which are structurally related to 9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole, exhibit aggregation-induced fluorescence. Jiao, Kang, Ma, Zhao, Li, Zhang, and Chen (2019) synthesized carbazole-based compounds and studied their fluorescence properties, important for applications in sensing and imaging technologies (Jiao, Kang, Ma, Zhao, Li, Zhang, & Chen, 2019).
properties
IUPAC Name |
(2-carbazol-9-ylphenyl)-dicyclohexylphosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34NP/c1-3-13-23(14-4-1)32(24-15-5-2-6-16-24)30-22-12-11-21-29(30)31-27-19-9-7-17-25(27)26-18-8-10-20-28(26)31/h7-12,17-24H,1-6,13-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWSERVYJXYEDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3N4C5=CC=CC=C5C6=CC=CC=C64 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34NP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


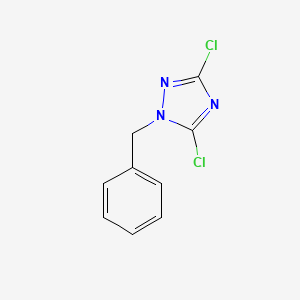
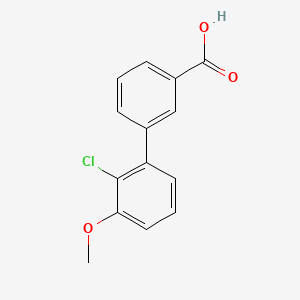
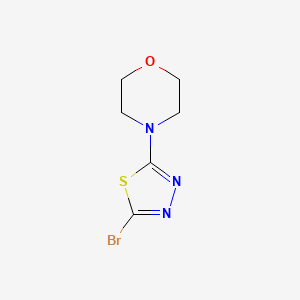
![5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B597202.png)
